molecular formula C8H8ClNO2 B1297078 Methyl 2-amino-6-chlorobenzoate CAS No. 41632-04-6

Methyl 2-amino-6-chlorobenzoate

Cat. No. B1297078
Key on ui cas rn: 41632-04-6
M. Wt: 185.61 g/mol
InChI Key: BXRYSXCIRIKKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563163

Procedure details

4-Chlorosaccharin was prepared by the same method as used for the preparation of 4-methylsaccharin using 4.22 g (0.023 mol) of methyl 6-chloroanthranilate in 22 ml of acetic acid and 40 ml of concentrated hydrochloric acid and 1.68 g (0.024 mol) of sodium nitrite in 7 ml of water to prepare the diazonium salt which was added to 1.93 g (0.011 mol) of cupric chloride dihydrate and 6.5 g of sulfur dioxide in 30 ml of acetic acid and 5 ml of water. The resulting methyl 2-chlorosulfonyl-6-chlorobenzoate was treated with 150 ml of ammonium hydroxide as described above to afford 3.07 g (62%) of 4-chlorosaccharin as a pale yellow solid, mp 245°-246° C.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[C:4](=[O:13])[NH:5][S:6]2(=[O:8])=[O:7].[Cl:14]C1C=CC=C(N)C=1C(OC)=O.N([O-])=O.[Na+].S(=O)=O.ClS(C1C=CC=C(Cl)C=1C(OC)=O)(=O)=O.[OH-].[NH4+]>C(O)(=O)C.Cl.O>[Cl:14][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[C:4](=[O:13])[NH:5][S:6]2(=[O:8])=[O:7] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
CC1=C2C(NS(=O)(=O)C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)OC)N
Name
Quantity
1.68 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Smiles
Name
Quantity
6.5 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C(=O)OC)C(=CC=C1)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chlorosaccharin was prepared by the same method

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(NS(=O)(=O)C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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